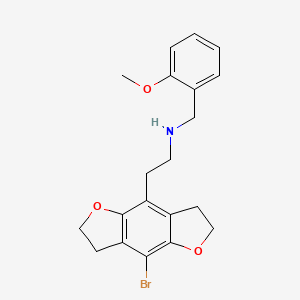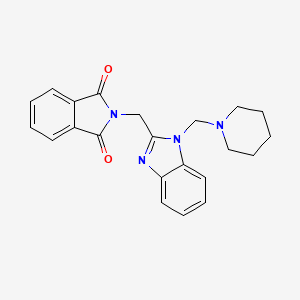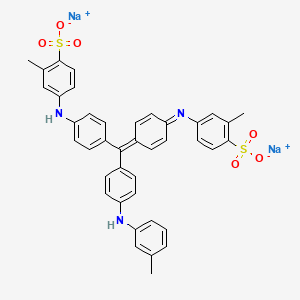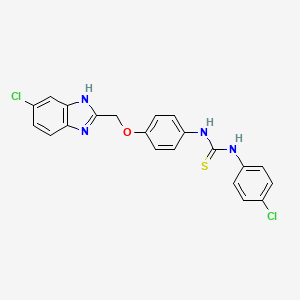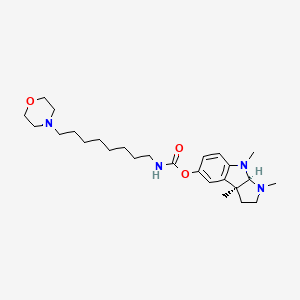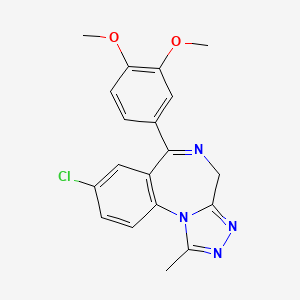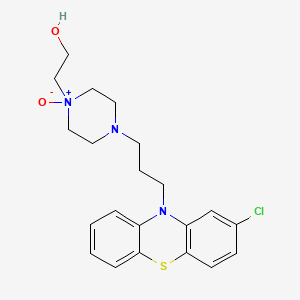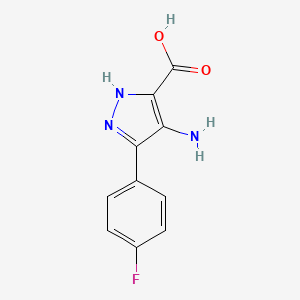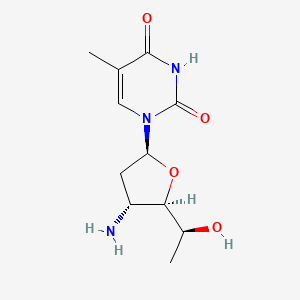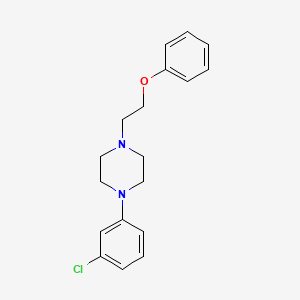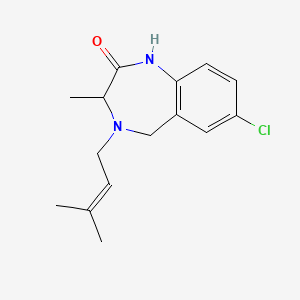
4-((Dicyanomethyl)azo)salicylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Dicyanomethyl)azo)salicylic acid is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). This compound is a derivative of salicylic acid, known for its anti-inflammatory and pain-relieving properties. The presence of the dicyanomethyl and azo groups in its structure imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dicyanomethyl)azo)salicylic acid typically involves the diazo coupling reaction. This process starts with the formation of a diazonium salt from an aromatic amine. The diazonium salt is then coupled with salicylic acid to form the azo compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-((Dicyanomethyl)azo)salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-((Dicyanomethyl)azo)salicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-((Dicyanomethyl)azo)salicylic acid involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form amines, which can interact with enzymes and proteins, modulating their activity. The salicylic acid moiety is known to inhibit the synthesis of prostaglandins, thereby exerting anti-inflammatory effects. Additionally, the dicyanomethyl group can interact with cellular components, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Azo dyes: Compounds like Congo Red and Evans Blue, which also contain azo groups and are used in various applications.
Salicylic acid derivatives: Compounds like acetylsalicylic acid (aspirin) and aminosalicylic acid, known for their medicinal properties.
Uniqueness
4-((Dicyanomethyl)azo)salicylic acid is unique due to the presence of the dicyanomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other azo compounds and salicylic acid derivatives .
Properties
CAS No. |
90947-40-3 |
|---|---|
Molecular Formula |
C10H6N4O3 |
Molecular Weight |
230.18 g/mol |
IUPAC Name |
4-(dicyanomethyldiazenyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H6N4O3/c11-4-7(5-12)14-13-6-1-2-8(10(16)17)9(15)3-6/h1-3,7,15H,(H,16,17) |
InChI Key |
OGYTWTSNFIRZJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC(C#N)C#N)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



